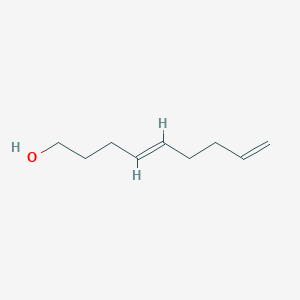
PARAFFIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is derived from petroleum, coal, or oil shale and consists of a mixture of hydrocarbon molecules containing between 20 and 40 carbon atoms . Paraffin is solid at room temperature and begins to melt above approximately 37°C (99°F), with a boiling point above 370°C (698°F) . It is widely used in various applications, including lubrication, electrical insulation, and candle making .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Paraffin can be synthesized through several methods, including molecular sieve dewaxing, urea dewaxing, molecular distillation, solvent methods, and sweating . These methods involve the separation of this compound from petroleum or other hydrocarbon sources.
Industrial Production Methods: In industrial settings, this compound is typically obtained from petroleum by dewaxing light lubricating oil stocks . The process involves chilling the petroleum to precipitate the this compound, followed by purification through chemical treatment, decolorization by adsorbents, and fractionation by distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Paraffin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Substitution: this compound can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Requires oxygen and heat.
Substitution: Chlorine gas is commonly used for chlorination reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Substitution: Chlorinated paraffins.
Applications De Recherche Scientifique
Paraffin has numerous applications in scientific research, including:
Chemistry: Used as a phase change material for thermal energy storage. It is also used in chromatography as a stationary phase.
Medicine: this compound is used in ointments and as a base for medical treatments.
Industry: this compound is used in the production of candles, wax paper, polishes, and cosmetics.
Mécanisme D'action
Paraffin exerts its effects primarily through its physical properties. For example, in this compound bath therapy, the heat from the melted this compound increases blood circulation and relaxes muscles . In topical applications, this compound forms a hydrophobic barrier on the skin, preventing water loss and increasing hydration .
Comparaison Avec Des Composés Similaires
Alkanes: Paraffin is a type of alkane, which are saturated hydrocarbons with single carbon-carbon bonds.
Beeswax: Used as a substitute for this compound in some applications.
Soy Wax: Another alternative to this compound, often used in candle making.
Coconut Oil: Used as a substitute for this compound in cosmetics and food applications.
Uniqueness of this compound: this compound is unique due to its wide range of applications, high melting point, and excellent phase change properties . It is also relatively inexpensive and readily available compared to some of its substitutes .
Propriétés
Numéro CAS |
64771-71-7 |
|---|---|
Poids moléculaire |
0 |
Synonymes |
WASTE MINERAL OIL; MINERAL OIL EXTRA HEAVY; MINERAL OIL, WHITE, HEAVY; MINERAL OIL, WHITE; MINERAL OIL STANDARD MIXTURE TYPE A AND B; MINERAL OIL MEDIUM; MINERAL OIL, LIGHT, NO 5; MINERAL OIL, LIGHT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



